molecular formula C10H9NO4 B1661570 5-methoxy-3-nitro-2H-chromene CAS No. 92210-62-3

5-methoxy-3-nitro-2H-chromene

Cat. No.: B1661570
CAS No.: 92210-62-3
M. Wt: 207.18 g/mol
InChI Key: WMCOCZRHXSXZBH-UHFFFAOYSA-N
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Description

5-methoxy-3-nitro-2H-chromene: is a derivative of chromene, a class of organic compounds characterized by a benzopyran core structure. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-nitro-2H-chromene typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methoxy-2-hydroxybenzaldehyde with nitromethane in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Boron tribromide.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-methoxy-3-nitro-2H-chromene involves its interaction with DNA. The compound binds to the minor groove of DNA, causing structural changes that lead to the inhibition of DNA replication and transcription. This ultimately triggers apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in the DNA replication process.

Comparison with Similar Compounds

Uniqueness: 5-methoxy-3-nitro-2H-chromene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and induce apoptosis makes it a promising candidate for anticancer research .

Properties

IUPAC Name

5-methoxy-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOCZRHXSXZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70533178
Record name 5-Methoxy-3-nitro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70533178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92210-62-3
Record name 5-Methoxy-3-nitro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70533178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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